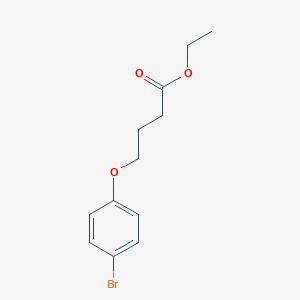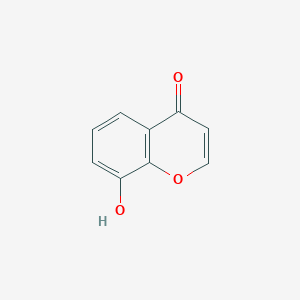
8-Hydroxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-4H-1-benzopyran-4-one, also known as 8-hydroxychromone, is a derivative of chromone. Chromones are a class of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring and a pyran ring with a ketone group. This compound has a molecular formula of C9H6O3 and a molecular weight of 162.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4H-1-benzopyran-4-one can be achieved through various methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones .
Applications De Recherche Scientifique
8-Hydroxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-Hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromone: The parent compound of 8-Hydroxy-4H-1-benzopyran-4-one.
Flavone: A structurally similar compound with a hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its antioxidant activity and contributes to its potential therapeutic applications .
Propriétés
Numéro CAS |
16146-63-7 |
|---|---|
Formule moléculaire |
C9H6O3 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
8-hydroxychromen-4-one |
InChI |
InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H |
Clé InChI |
PVSPXXIHUPJDRK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)OC=CC2=O |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC=CC2=O |
Synonymes |
4H-1-Benzopyran-4-one, 8-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


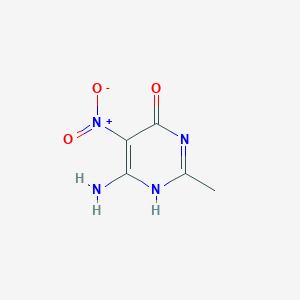
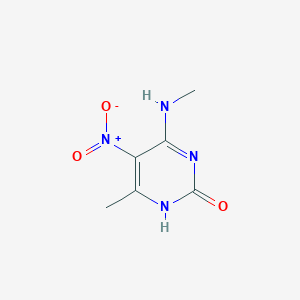
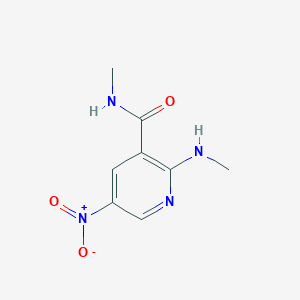
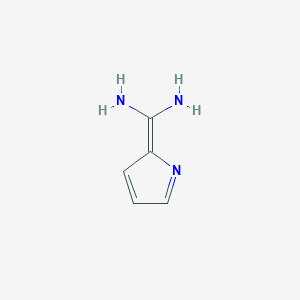
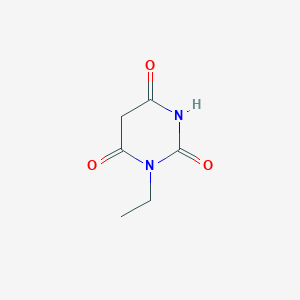
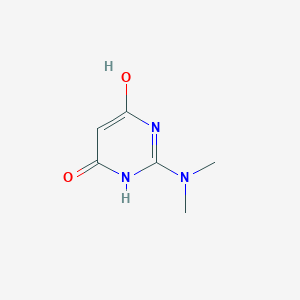
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)
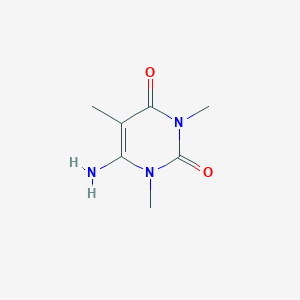
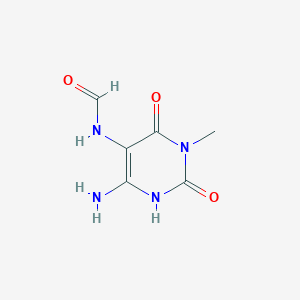
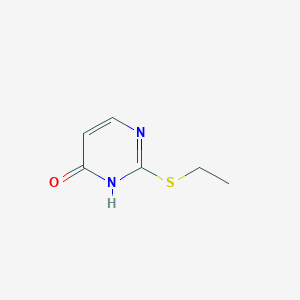
![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)


